Direct Fast Brown BX
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Overview
Description
Direct Fast Brown BX is a synthetic azo dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its excellent fastness properties, including resistance to washing, light, and perspiration. The compound has the molecular formula C35H25N5O7S and a molecular weight of 703.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Fast Brown BX is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions: Direct Fast Brown BX undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the dye molecule can be oxidized, leading to changes in color.
Reduction: The azo bonds can be reduced to form aromatic amines.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered color properties.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Direct Fast Brown BX has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored paper
Mechanism of Action
The mechanism of action of Direct Fast Brown BX involves its interaction with substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. The dye molecules can penetrate the fibers and form strong bonds, resulting in high fastness properties. The molecular targets include hydroxyl groups on cellulose fibers, which facilitate the binding of the dye .
Comparison with Similar Compounds
- Direct Brown B
- Calcomine Brown BX
Comparison: Direct Fast Brown BX is unique due to its specific molecular structure, which imparts superior fastness properties compared to similar compounds. It has a higher molecular weight and more complex structure, leading to better binding and resistance to external factors .
Properties
CAS No. |
3476-90-2 |
---|---|
Molecular Formula |
C35H25N5O7S |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
5-[[4-[4-[(7-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C35H25N5O7S/c41-31-17-16-28(20-30(31)35(43)44)39-37-25-11-6-21(7-12-25)22-8-13-26(14-9-22)38-40-33-32(48(45,46)47)18-23-10-15-27(19-29(23)34(33)42)36-24-4-2-1-3-5-24/h1-20,36,41-42H,(H,43,44)(H,45,46,47) |
InChI Key |
GNBQDUZSFCDONM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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